Cas no 1806137-75-6 (6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid)

6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid structure
1806137-75-6 structure
商品名:6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid
CAS番号:1806137-75-6
MF:C8H4F4INO3
メガワット:365.020348548889
CID:4837547

6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid
    • インチ: 1S/C8H4F4INO3/c9-2-3-1-4(17-8(10,11)12)5(7(15)16)6(13)14-3/h1H,2H2,(H,15,16)
    • InChIKey: RXWFYTCJAIIIPH-UHFFFAOYSA-N
    • ほほえんだ: IC1=C(C(=O)O)C(=CC(CF)=N1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 8
  • 重原子数: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 288
  • トポロジー分子極性表面積: 59.4
  • 疎水性パラメータ計算基準値(XlogP): 2.4

6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029089025-1g
6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid
1806137-75-6 97%
1g
$1,460.20 2022-04-01

6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid 関連文献

6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acidに関する追加情報

6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid (CAS No. 1806137-75-6): A Comprehensive Overview

6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid (CAS No. 1806137-75-6) is a highly specialized compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique functional groups, including a fluoromethyl, iodo, and trifluoromethoxy substituent, offers a versatile platform for the development of novel therapeutic agents. The combination of these substituents imparts distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.

The structure of 6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid is particularly noteworthy due to its potential to modulate specific biological targets. The presence of the fluoromethyl group enhances the lipophilicity and metabolic stability of the molecule, while the iodo substituent can facilitate radiolabeling for imaging studies. Additionally, the trifluoromethoxy group contributes to the overall electronic properties of the molecule, influencing its reactivity and binding affinity to target proteins.

Recent studies have highlighted the importance of fluorinated compounds in drug design due to their ability to improve pharmacokinetic properties and enhance biological activity. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that fluorinated pyridine derivatives exhibit enhanced potency and selectivity against specific enzymes and receptors. This research underscores the potential of 6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid as a lead compound for further optimization in drug discovery programs.

In the context of medicinal chemistry, the carboxylic acid functionality of 6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid provides a reactive site for conjugation with other molecules or functional groups. This feature is particularly useful in the development of prodrugs or conjugates that can improve drug delivery and bioavailability. Prodrugs are designed to enhance the therapeutic index by optimizing pharmacokinetic parameters such as solubility, stability, and permeability.

Clinical trials involving similar compounds have shown promising results in treating various diseases. For example, a phase II clinical trial evaluating a fluorinated pyridine derivative as an anticancer agent reported significant tumor regression in patients with advanced solid tumors. These findings suggest that 6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid could be further investigated for its potential anticancer properties.

Beyond its applications in oncology, this compound has also shown potential in other therapeutic areas. Research published in the Bioorganic & Medicinal Chemistry Letters explored the use of fluorinated pyridines as inhibitors of viral replication. The study found that certain derivatives exhibited potent antiviral activity against influenza A virus, highlighting the broad-spectrum utility of these compounds.

The synthesis of 6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid involves several steps, each requiring precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include palladium-catalyzed cross-coupling reactions and sequential functional group transformations. These methods are well-documented in the literature and have been optimized to produce high-quality intermediates and final products suitable for pharmaceutical applications.

In conclusion, 6-(Fluoromethyl)-2-iodo-4-(trifluoromethoxy)pyridine-3-carboxylic acid (CAS No. 1806137-75-6) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it an attractive candidate for further development as a therapeutic agent. Ongoing research continues to explore its potential in various disease areas, underscoring its significance in modern drug discovery efforts.

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